molecular formula C8H7FO2 B014936 Methyl 3-fluorobenzoate CAS No. 455-68-5

Methyl 3-fluorobenzoate

Cat. No. B014936
CAS RN: 455-68-5
M. Wt: 154.14 g/mol
InChI Key: YXZNVLYXBIIIOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 3-fluorobenzoate involves several steps, starting from 3-fluorobenzoic acid. An optimized method for synthesizing methyl 2-amino-5-fluorobenzoate, which can be related to the synthesis of methyl 3-fluorobenzoate, includes nitrification, esterification, and hydronation, achieving a yield of 81%. The product's structure is confirmed through melting point, IR, NMR, and GC-MS analysis (Yin Jian-zhong, 2010).

Molecular Structure Analysis

Molecular structure analysis is essential to understand the compound's reactivity and properties. For instance, the study of solvatomorphism in related compounds, such as 3-fluorobenzoylaminophenyl 3-fluorobenzoate, reveals the significance of strong hydrogen bonds and weak intermolecular interactions involving disordered fluorine. These findings are crucial for predicting the behavior of methyl 3-fluorobenzoate in various solvents and conditions (Deepak Chopra and T. Row, 2006).

Chemical Reactions and Properties

The reactivity of methyl 3-fluorobenzoate can be influenced by the presence of the fluorine atom, which affects its chemical reactions. For example, the synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate demonstrates the potential for nucleophilic aromatic substitution reactions facilitated by the fluorine atom. These reactions are crucial for creating radiotracers for medical imaging (G. Bormans et al., 1996).

Scientific Research Applications

“Methyl 3-fluorobenzoate” is a type of fluorinated benzoate, and these compounds are generally used as precursors for various chemical transformations, including coupling reactions and substitutions .

If you have access to scientific databases or journals, you might be able to find more detailed information about the specific applications of “Methyl 3-fluorobenzoate”. Alternatively, you could reach out to researchers or professionals in the field of organic chemistry for more insights .

“Methyl 3-fluorobenzoate” is a type of fluorinated benzoate, and these compounds are generally used as precursors for various chemical transformations, including coupling reactions and substitutions .

If you have access to scientific databases or journals, you might be able to find more detailed information about the specific applications of “Methyl 3-fluorobenzoate”. Alternatively, you could reach out to researchers or professionals in the field of organic chemistry for more insights .

Safety And Hazards

Methyl 3-fluorobenzoate is classified as Acute Tox. 3 Oral . The safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

methyl 3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZNVLYXBIIIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334579
Record name Methyl 3-fluorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluorobenzoate

CAS RN

455-68-5
Record name Benzoic acid, 3-fluoro-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluorobenzoate
Source EPA DSSTox
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Record name Benzoic acid, 3-fluoro-, methyl ester
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Synthesis routes and methods I

Procedure details

A solution of 3-fluorobenzoic acid (3.0 g, 21.4 mmol) in methanol (71 mL) at 0° C. is treated dropwise with thionyl chloride (3.1 mL, 42.8 mmol). The solution is stirred for 15 min at 0° C., 2.5 h at room temperature, and 2 h at 50° C. The reaction is concentrated in vacuo and the residue dissolved in ethyl acetate (150 mL). The organic solution is washed with saturated aqueous sodium bicarbonate (2×100 mL), brine (100 mL), and dried over sodium sulfate. The solution is decanted and concentrated to yield the title compound, 2.61 g (79%), as a clear, colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 1-liter flask fitted with a stirrer, addition funnel, condenser, and drying tube containing diethyl ether (200 ml) and methanol (anhd.; 64 g,; 2.0 moles] is added dropwise m-fluorobenzoyl chloride (317 g,; 2.0 moles) at room temperature over a 3 hour period. Additional methanol (10 ml) is added and the reaction mixture is stirred at room temperature overnight. The reaction mixture is then filtered through a bed of silicic acid and the solvent removed under vacuum to afford 285 grams of methyl 3-fluorobenzoate (92.5% yield). This was identical to the product prepared in Example 2A.
Quantity
317 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of anhydrous hydrochloric acid (10.5 g) in anhydrous methanol (100 ml) is added m-fluorobenzoic acid (13.3 g.; 0.095 mole). The reaction mixture is stirred at room temperature overnight. The solvent and anhydrous hydrochloric acid are then removed under vacuum and the residue slurried with hexane (100 ml). The hexane insoluble layer is decanted and the hexane solution water washed (2×100 ml) before drying with anhydrous magnesium sulfate. The hexane filtrate is then concentrated under vacuum to afford 11.0 g (75% yield) of methyl 3-fluorobenzoate as a yellow liquid. Elemental anal. calcd. for C8H7FO2 : C, 62.35; H, 4.57; F, 12.33. Found: C, 62.52; H, 4.70; F, 11.89.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a 1-liter flask fitted with a stirrer, addition funnel, condenser, and drying tube containing diethyl ether (200 ml) and methanol (anhd.; 64 g,; 2.0 moles) is added dropwise m-fluorobenzoyl chloride (317 g,; 2.0 moles) at room temperature over a 3 hour period. Additional methanol (10 ml) is added and the reaction mixture is stirred at room temperature overnight. The reaction mixture is then filtered through a bed of silicic acid and the solvent removed under vacuum to afford 285 grams of methyl 3-fluorobenzoate (92.5% yield). This was identical to the product prepared in Example 2A.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
64 g
Type
solvent
Reaction Step One
Quantity
317 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-fluorobenzoate
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
52
Citations
R Frański, B Gierczyk, M Zalas… - Journal of Mass …, 2018 - Wiley Online Library
Gas phase decompositions of protonated methyl benzoate and its conjugates have been studied by using electrospray ionization‐collision induced dissociation‐tandem mass …
L Yin - Acta Crystallographica Section E: Structure Reports …, 2013 - scripts.iucr.org
… In order to search for new heterocylic compounds with higher biological activities, we synthesized the (E)-((1,3-dithiolan-2-yl)diazenyl)(3-fluorophenyl)methyl 3-fluorobenzoate and …
Number of citations: 1 scripts.iucr.org
RP Aftring, BF Taylor - Archives of Microbiology, 1981 - Springer
A Bacillus sp., isolated by anaerobic enrichment on a o-phthalic acid-nitrate medium, grew either aerobically or anaerobically on phthalic acid. Cells grown anaerobically on phthalate …
L Yin - Acta Crystallographica Section E: Structure Reports …, 2013 - scripts.iucr.org
In the title compound, C17H12Cl2N2O2S2, the dithiacyclopentane ring has an envelope conformation with one of the methylene C atoms as the flap. The chlorophenyl rings make a …
Number of citations: 10 scripts.iucr.org
X Yu, C Shi, Y Cheng, Y Zhu, R Song, S Hu - Catalysts, 2023 - mdpi.com
… 13 C NMR of methyl 4-methylbenzoate; Figure S4: 1 H, 13 C and 19 F NMR of methyl methyl 2-fluorobenzoate; Figure S5: 1 H, 13 C and 19 F NMR of methyl methyl 3-fluorobenzoate; …
Number of citations: 3 0-www-mdpi-com.brum.beds.ac.uk
C Shi, X Yu, W Wang, H Wu, A Zhang, S Liu - Catalysts, 2023 - mdpi.com
The catalytic activity and cyclic catalysis of different methyl benzoates were studied by using a series of Lewis solid acid catalysts. The iron-supported zirconium/titanium solid acid …
Number of citations: 0 0-www-mdpi-com.brum.beds.ac.uk
O Exner, Z Friedl, P Fiedler - Collection of Czechoslovak chemical …, 1983 - cccc.uochb.cas.cz
… Methyl 3-fluorobenzoate as well as 3-chloro derivatives of various carbonyl compour.ds9 are rather poor models since the equilibrium constants are too near to unity. Hence 2-fluoro…
Number of citations: 10 cccc.uochb.cas.cz
M Protiva, K Šindelář, Z Šedivý… - Collection of …, 1979 - cccc.uochb.cas.cz
… We applied, therefore, the Schiemann reaction to methyl 3-aminobenzoate leading to methyl 3-fluorobenzoate which is volatile and more easily to be isolated; its alkaline hydrolysis …
Number of citations: 0 cccc.uochb.cas.cz
MH Abraham - Journal of Chromatography A, 1993 - Elsevier
The truncated solvation equation log SP = c + rR 2 + l log L 16 has been applied to a very large number of sets of gas—liquid chromatographic data on non-polar stationary phases. …
SH Wunderlich, T Bresser, C Dunst, G Monzon… - …, 2010 - thieme-connect.com
… Thus, the metalation of methyl 3-fluorobenzoate (5a) is complete within one hour at 25 C using TMP 2 Mn2MgCl 2 4LiCl (2; 0.6 equiv). A CuCN2LiCl catalyzed allylation [¹0] with 3-…

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